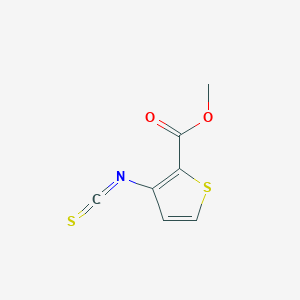

Methyl 3-isothiocyanatothiophene-2-carboxylate

Description

The exact mass of the compound Methyl 3-isothiocyanatothiophene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-isothiocyanatothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-isothiocyanatothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-isothiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S2/c1-10-7(9)6-5(8-4-11)2-3-12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBLURUDWDTMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380528 | |

| Record name | methyl 3-isothiocyanatothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81321-10-0 | |

| Record name | methyl 3-isothiocyanatothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-isothiocyanatothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-isothiocyanatothiophene-2-carboxylate" molecular weight and formula

An In-Depth Technical Guide to Methyl 3-isothiocyanatothiophene-2-carboxylate: Synthesis, Properties, and Applications

Introduction

Methyl 3-isothiocyanatothiophene-2-carboxylate is a specialized organic compound featuring a thiophene ring functionalized with both a methyl carboxylate and an isothiocyanate group. This unique combination of functional groups makes it a valuable reagent and building block in the fields of medicinal chemistry and organic synthesis. The thiophene core is a common scaffold in pharmaceuticals, often acting as a bioisostere for a benzene ring, while the highly reactive isothiocyanate group (–N=C=S) serves as a versatile handle for constructing more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications for professionals in research and drug development.

Physicochemical Properties and Structural Analysis

The structural architecture of Methyl 3-isothiocyanatothiophene-2-carboxylate dictates its chemical behavior. The molecule consists of a five-membered aromatic thiophene ring. At the 2-position, a methyl ester group (–COOCH₃) is present, which acts as an electron-withdrawing group. At the adjacent 3-position is the isothiocyanate group (–N=C=S), a key functional moiety known for its electrophilic character. The carbon atom of the isothiocyanate is susceptible to nucleophilic attack, making it a prime site for reactions with amines, thiols, and alcohols to form thioureas, dithiocarbamates, and thiocarbamates, respectively.

Key Data Summary

All quantitative data for Methyl 3-isothiocyanatothiophene-2-carboxylate are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₂S₂ | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| IUPAC Name | methyl 3-isothiocyanato-2-thiophenecarboxylate | [1] |

| CAS Number | 81321-10-0 | [1] |

| Canonical SMILES | COC(=O)C1=C(C=CS1)N=C=S | [1] |

| InChI Key | RKBLURUDWDTMOB-UHFFFAOYSA-N | [1] |

| Appearance | Solid substance | [1] |

Synthesis and Mechanism

The primary route for synthesizing Methyl 3-isothiocyanatothiophene-2-carboxylate involves the conversion of its corresponding amine precursor, Methyl 3-aminothiophene-2-carboxylate.[1] This transformation is a standard method for preparing isothiocyanates from primary amines.

Causality Behind Experimental Choices

The choice of reagent for this conversion is critical. The most common and effective methods involve reacting the primary amine with either thiophosgene (CSCl₂) or a combination of carbon disulfide (CS₂) and a coupling agent.[1][2]

-

Thiophosgene: This reagent is highly reactive and typically provides good yields. The reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to form the isothiocyanate. However, thiophosgene is extremely toxic and moisture-sensitive, requiring careful handling in a well-ventilated fume hood.[2]

-

Carbon Disulfide: This method involves the initial formation of a dithiocarbamate salt by reacting the amine with CS₂ in the presence of a base.[2] This salt is then treated with a desulfurizing agent (such as ethyl chloroformate or tosyl chloride) to induce elimination and form the isothiocyanate. While generally safer than using thiophosgene, this can be a two-step process.[2]

The use of anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is mandatory for this synthesis.[1] The isothiocyanate functional group is highly reactive toward water, which would lead to the formation of an unstable carbamic acid derivative and subsequent decomposition, drastically reducing the yield.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 3-isothiocyanatothiophene-2-carboxylate.

Experimental Protocol: Synthesis from Methyl 3-aminothiophene-2-carboxylate

This protocol is a representative procedure based on the reaction of a primary amine with thiophosgene.[1][2] Extreme caution must be exercised when handling thiophosgene.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous THF (10 mL per gram of amine).

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes to ensure anhydrous conditions.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution to act as an acid scavenger.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of thiophosgene (1.1 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield Methyl 3-isothiocyanatothiophene-2-carboxylate as a solid.[1]

Applications in Research and Drug Development

The utility of Methyl 3-isothiocyanatothiophene-2-carboxylate stems from the strategic placement of its functional groups, making it a valuable intermediate in pharmaceutical and agrochemical research.

-

Scaffold for Bioactive Molecules: The thiophene ring is a privileged structure in medicinal chemistry. It is present in numerous approved drugs where it often serves as a bioisosteric replacement for a phenyl ring, potentially improving metabolic stability or modifying binding interactions.[3][4] This compound provides a ready-to-use thiophene scaffold that can be further elaborated.

-

Gateway to Thiourea Derivatives: The isothiocyanate group is an excellent electrophile that reacts readily with primary and secondary amines to form substituted thioureas. This reaction is highly efficient and is a cornerstone of combinatorial chemistry for generating large libraries of compounds for high-throughput screening. Many thiourea-containing molecules exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

-

Precursor for Heterocyclic Synthesis: The dual functionality of the molecule allows for its use in cyclization reactions to form novel heterocyclic systems. The isothiocyanate can react with nucleophiles, and the adjacent ester group can be modified or involved in subsequent ring-closing steps, leading to complex molecular architectures like thienopyrimidines, which are investigated for various medicinal applications.[4][5] The precursor, Methyl 3-aminothiophene-2-carboxylate, is explicitly noted as a key building block for drugs targeting neurological and cardiovascular diseases, highlighting the therapeutic potential of this chemical family.[5]

Conclusion

Methyl 3-isothiocyanatothiophene-2-carboxylate is a highly functionalized building block with significant potential for researchers in drug discovery and organic synthesis. Its defined physicochemical properties, established synthetic route, and the versatile reactivity of its isothiocyanate group make it an important tool for creating novel molecular entities. The strategic combination of a biologically relevant thiophene core with a reactive chemical handle ensures its continued application in the development of new therapeutic agents and other advanced materials.

References

- Vertex AI Search.

-

PubChem. Methyl 3-methylthiophene-2-carboxylate. National Institutes of Health. Accessed January 31, 2026. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Accessed January 31, 2026. [Link]

-

Wikipedia. Methyl isothiocyanate. Wikimedia Foundation. Accessed January 31, 2026. [Link]

-

Organic Syntheses. Isothiocyanic acid, methyl ester. John Wiley & Sons, Inc. Accessed January 31, 2026. [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. [Link]

-

ResearchGate. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Accessed January 31, 2026. [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Accessed January 31, 2026. [Link]

-

ChemRxiv. Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Accessed January 31, 2026. [Link]

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis by substitution. Accessed January 31, 2026. [Link]

-

National Institutes of Health. Synthesis of Isothiocyanates: An Update. PMC. Accessed January 31, 2026. [Link]

- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Accessed January 31, 2026.

Sources

- 1. Buy Methyl 3-isothiocyanatothiophene-2-carboxylate (EVT-325495) | 81321-10-0 [evitachem.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Solubility of Methyl 3-isothiocyanatothiophene-2-carboxylate in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of Methyl 3-isothiocyanatothiophene-2-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data, this document furnishes a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. The guide delves into the theoretical underpinnings of solubility, leveraging the principles of "like dissolves like" and Hansen Solubility Parameters (HSP) to provide a predictive understanding. A comprehensive, step-by-step experimental protocol for accurate solubility determination is also presented, empowering researchers to generate reliable data in their own laboratory settings.

Introduction to Methyl 3-isothiocyanatothiophene-2-carboxylate

Methyl 3-isothiocyanatothiophene-2-carboxylate is a unique heterocyclic compound featuring a thiophene ring substituted with a methyl carboxylate group and an isothiocyanate functional group. The presence of these distinct moieties imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block in organic synthesis. The thiophene core is a well-established pharmacophore in medicinal chemistry, while the isothiocyanate group is known for its reactivity towards nucleophiles, enabling the synthesis of a diverse array of derivatives with potential biological activity. A thorough understanding of its solubility is paramount for its effective utilization in reaction chemistry, purification processes, formulation development, and material science applications.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₂S₂ | [1] |

| Molecular Weight | 199.24 g/mol | [1] |

| Appearance | Yellowish liquid or solid | [1] |

| Melting Point | 57 - 58 °C | [1] |

| CAS Number | 81321-10-0 | [1] |

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the tendency of substances with similar intermolecular forces to be soluble in one another. The overall solubility of Methyl 3-isothiocyanatothiophene-2-carboxylate is a composite of the contributions from its constituent functional groups: the thiophene ring, the methyl ester, and the isothiocyanate group.

-

Thiophene Ring: The aromatic thiophene ring is relatively nonpolar and contributes to the compound's solubility in nonpolar and moderately polar organic solvents. Thiophene itself is soluble in solvents like ether and alcohol but has low solubility in water.[2]

-

Methyl Ester Group (-COOCH₃): The methyl ester group introduces polarity and the capacity for dipole-dipole interactions and weak hydrogen bond acceptance. This group enhances solubility in polar aprotic and protic solvents.

-

Isothiocyanate Group (-N=C=S): The isothiocyanate group is a polar, electrophilic moiety. Its polarity contributes to solubility in polar solvents. For instance, simple alkyl isothiocyanates like methyl isothiocyanate exhibit some water solubility.[3]

Based on this structural analysis, it is anticipated that Methyl 3-isothiocyanatothiophene-2-carboxylate will exhibit good solubility in a range of common organic solvents, particularly those with moderate to high polarity.

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference between the HSP values of the solute and solvent indicates a higher likelihood of solubility.

Conceptual Diagram of Hansen Solubility Parameters:

Caption: The three components of Hansen Solubility Parameters.

Qualitative and Estimated Solubility Profile

Based on available information for the target molecule and its analogs, a qualitative solubility profile can be summarized.

Table of Qualitative and Estimated Solubility:

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Sparingly Soluble | The presence of the largely nonpolar thiophene ring is expected to limit aqueous solubility, despite the polar ester and isothiocyanate groups.[1] |

| Methanol | High | Soluble | The polarity and hydrogen bonding capability of methanol should effectively solvate the polar groups of the molecule. |

| Ethanol | High | Soluble | Similar to methanol, ethanol is expected to be a good solvent. It is reported as being soluble in ethanol.[1] |

| Acetone | High | Soluble | As a polar aprotic solvent, acetone should effectively dissolve the compound through dipole-dipole interactions. |

| Dichloromethane (DCM) | Medium | Soluble | Reported to be a good solvent, likely due to a balance of polarity and its ability to interact with the aromatic ring.[1] |

| Ethyl Acetate | Medium | Soluble | The ester functionality of the solvent will have favorable interactions with the methyl ester group of the solute. |

| Tetrahydrofuran (THF) | Medium | Soluble | A good general-purpose solvent for a wide range of organic compounds. |

| Toluene | Low | Moderately Soluble | The aromatic nature of toluene will interact favorably with the thiophene ring, though the polar groups of the solute may limit high solubility. |

| Hexane | Low | Sparingly Soluble | The highly nonpolar nature of hexane is unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of Methyl 3-isothiocyanatothiophene-2-carboxylate in various organic solvents.

Materials and Equipment

-

Methyl 3-isothiocyanatothiophene-2-carboxylate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of Methyl 3-isothiocyanatothiophene-2-carboxylate and dissolve it in a known volume of a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Generation of Calibration Curve:

-

Analyze the calibration standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Plot the analytical response (e.g., peak area or absorbance) against the known concentrations to generate a calibration curve. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 3-isothiocyanatothiophene-2-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

To remove any suspended solid particles, filter the supernatant through a syringe filter into a clean vial.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration curve.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Experimental Workflow Diagram:

Caption: A stepwise workflow for the experimental determination of solubility.

Conclusion

While readily available quantitative solubility data for Methyl 3-isothiocyanatothiophene-2-carboxylate is limited, a strong predictive understanding of its behavior in various organic solvents can be established through the application of fundamental solubility principles and theoretical frameworks such as Hansen Solubility Parameters. This technical guide provides researchers with the necessary background and a robust experimental protocol to confidently determine the solubility of this compound. The provided methodologies and theoretical insights will aid in the rational selection of solvents for synthesis, purification, and formulation, thereby accelerating research and development efforts involving this versatile heterocyclic compound.

References

-

Sciencemadness. (2022). Thiophene. Sciencemadness Wiki. Retrieved from [Link]

-

EVOBLOCKS. (n.d.). Methyl 3-isothiocyanatothiophene-2-carboxylate. Retrieved from [Link]

-

Wikipedia. (2023). Methyl isothiocyanate. In Wikipedia. Retrieved from [Link]

- MDPI. (2020). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 25(18), 4168.

- Papadopoulou, A., et al. (2021).

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

- Fisher Scientific. (2021).

- Yuan, J., et al. (2021). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Energy & Environmental Science, 14(10), 5416-5426.

- Attia, L. C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10843-10853.

- Burger, B., et al. (2021). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 1(1), 63-78.

-

Chemistry For Everyone. (2021, March 22). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Fisher Scientific. (2023).

-

Wikipedia. (2023). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

Sources

Methodological & Application

Alternative synthesis of "Methyl 3-isothiocyanatothiophene-2-carboxylate" with carbon disulfide

Application Note & Protocol

Topic: Alternative Synthesis of Methyl 3-isothiocyanatothiophene-2-carboxylate with Carbon Disulfide

For: Researchers, scientists, and drug development professionals.

Introduction: A Safer Pathway to a Key Synthetic Building Block

Methyl 3-isothiocyanatothiophene-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. The isothiocyanate (-N=C=S) functional group is a versatile electrophile, readily reacting with nucleophiles to form thioureas and other sulfur-containing heterocyles, which are common motifs in biologically active molecules, including kinase inhibitors.[1][2]

Traditionally, the synthesis of isothiocyanates involves the use of highly toxic and hazardous reagents such as thiophosgene.[3][4] The extreme toxicity, volatility, and moisture sensitivity of thiophosgene necessitate stringent handling protocols and limit its accessibility for many research laboratories. This application note details a robust and significantly safer alternative synthetic route employing carbon disulfide (CS₂). This method proceeds via a dithiocarbamate intermediate, which is then converted to the target isothiocyanate.[5] This approach avoids the use of thiophosgene, enhances laboratory safety, and utilizes more readily available reagents.

The primary precursor for this synthesis is Methyl 3-aminothiophene-2-carboxylate, a versatile intermediate in its own right, used in the preparation of various thienopyrimidinone analogs and other complex fused-ring systems.[6][7] This guide provides a comprehensive, field-tested protocol for the efficient conversion of this amine to the desired isothiocyanate, including mechanistic insights and critical safety procedures.

Synthetic Strategy & Underlying Mechanism

The conversion of a primary amine to an isothiocyanate using carbon disulfide is a well-established two-stage process that occurs in a single pot.[5][8]

-

Formation of a Dithiocarbamate Salt: The synthesis begins with the nucleophilic attack of the primary amine (Methyl 3-aminothiophene-2-carboxylate) on the electrophilic carbon atom of carbon disulfide. This reaction, typically conducted in the presence of a base such as triethylamine (Et₃N) or sodium hydroxide, forms a dithiocarbamic acid, which is immediately deprotonated to yield a stable dithiocarbamate salt.[9][10][11] The base is crucial for driving the reaction to completion by neutralizing the acidic proton of the dithiocarbamic acid intermediate.[12]

-

Desulfurization to Isothiocyanate: The intermediate dithiocarbamate salt is then treated with a desulfurizing or activating agent. This reagent facilitates the elimination of the elements of H₂S (or a related sulfur species) to form the final isothiocyanate product.[3][13] While numerous reagents can achieve this transformation (e.g., heavy metal salts, chloroformates), this protocol utilizes di-tert-butyl dicarbonate (Boc₂O).[4][12] Boc₂O is an excellent choice as it is an easily handled solid, and its byproducts (CO₂, COS, and tert-butanol) are volatile, simplifying the reaction workup and product purification.[12]

The overall transformation is depicted below.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol provides a method for the synthesis of Methyl 3-isothiocyanatothiophene-2-carboxylate on a 5 mmol scale.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Quantity (mg) | Moles (mmol) | Equivalents |

| Methyl 3-aminothiophene-2-carboxylate | 22288-78-4 | 157.19 | 786 | 5.0 | 1.0 |

| Carbon Disulfide (CS₂) | 75-15-0 | 76.14 | 1.5 mL (1.9 g) | ~25.0 | ~5.0 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 0.7 mL (506 mg) | 5.0 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1080 | 4.95 | 0.99 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 25 mL | - | - |

| N,N-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | 12 mg | 0.1 | 0.02 |

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminothiophene-2-carboxylate (786 mg, 5.0 mmol).

-

Dissolution: Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the amine is fully dissolved.

-

Base and CS₂ Addition: Add triethylamine (0.7 mL, 5.0 mmol) to the solution. Subsequently, add carbon disulfide (1.5 mL, ~25.0 mmol) dropwise over 5 minutes. A precipitate of the dithiocarbamate salt may form.[12]

-

Dithiocarbamate Formation: Stir the reaction mixture at room temperature for 30 minutes.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Desulfurization: To the cooled, stirring suspension, add di-tert-butyl dicarbonate (1.08 g, 4.95 mmol) in one portion, followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, ~12 mg).

-

Reaction Progression: Continue stirring the mixture at 0 °C for 5 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-3 hours). The reaction mixture should become a clear solution as the intermediate is consumed.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess volatile reagents.

-

Workup: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure Methyl 3-isothiocyanatothiophene-2-carboxylate.

Expected Results & Characterization

-

Yield: 75-85%

-

Appearance: Pale yellow solid or oil.

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.7 (d, 1H), 7.2 (d, 1H), 3.9 (s, 3H) ppm.

-

¹³C NMR (CDCl₃, 101 MHz): δ ~162, 140, 135, 130, 125, 118, 52 ppm. (Note: Isothiocyanate carbon is often broad or not observed).

-

IR (ATR): ν ~2100-2040 cm⁻¹ (strong, characteristic asymmetric N=C=S stretch), ~1700 cm⁻¹ (C=O stretch).

-

Mass Spec (ESI+): m/z calculated for C₇H₅NO₂S₂ [M+H]⁺: 199.98; found: 199.98.

Critical Safety Precautions

Adherence to strict safety protocols is essential when working with the reagents in this synthesis, particularly carbon disulfide.

-

Carbon Disulfide (CS₂):

-

Extreme Flammability: CS₂ is highly flammable with a very low autoignition temperature (~90 °C). NO open flames, sparks, or hot surfaces are permitted in the vicinity. [14] Use of non-sparking tools and grounded equipment is recommended.[15]

-

Toxicity: CS₂ is highly toxic and can be absorbed through the skin. It is harmful if inhaled and is a reproductive toxin.[16] All manipulations must be performed in a well-ventilated chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts for CS₂), a lab coat, and safety goggles.[14]

-

-

Reagent Handling:

-

Dichloromethane: A suspected carcinogen; handle in a fume hood.

-

Triethylamine: Corrosive and flammable; handle with care.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour CS₂ waste down the drain.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction (Starting Amine Remains) | Insufficient reaction time or temperature; Inactive Boc₂O; Insufficient base. | Ensure anhydrous conditions. Allow the reaction to stir longer at room temperature. Use fresh Boc₂O. Ensure 1.0 equivalent of triethylamine was added. |

| Formation of Thiourea Byproduct | Presence of unreacted amine attacking the isothiocyanate product. | Ensure rapid and efficient conversion of the dithiocarbamate intermediate. Use a slight sub-stoichiometric amount of Boc₂O (0.99 eq) to avoid leaving unreacted amine at the end of the reaction.[12] |

| Low Yield after Purification | Product loss during aqueous workup; Inefficient chromatography. | Be careful during extractions to avoid emulsions. Optimize the solvent system for column chromatography using TLC analysis to ensure good separation of the product from impurities. |

References

- Vertex AI Search. (n.d.). Buy Methyl 3-isothiocyanatothiophene-2-carboxylate (EVT-325495) | 81321-10-0.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry.

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(8), 1746–1752. Retrieved February 2, 2026, from [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. PubMed. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Dithiocarbamate. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved February 2, 2026, from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. Retrieved February 2, 2026, from [Link]

-

Pittelkow, M. et al. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US3341564A - Process for converting primary amines to isothiocyanates.

-

ResearchGate. (n.d.). A Simple and Novel Eco-Friendly Process for the One-Pot Synthesis of Dithiocarbamates from Amines, Carbon Disulfide, and Epoxides | Request PDF. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. Retrieved February 2, 2026, from [Link]

-

Springer. (n.d.). Esterification of carboxylic acids using carbon disulfide (CS2) as a coupling agent. Retrieved February 2, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Carbon disulfide - Hazardous Substance Fact Sheet. Retrieved February 2, 2026, from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Derivatives of Di-butyldithiocarbamates. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of carbon disulfide with a primary amine and decomposition.... Retrieved February 2, 2026, from [Link]

-

Carl Roth. (2024). Carbon disulfide 102930 - Safety Data Sheet. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

University of Greenwich. (n.d.). Electrochemical isothiocyanation of primary amines. Retrieved February 2, 2026, from [Link]

-

International Labour Organization. (n.d.). ICSC 0022 - CARBON DISULFIDE. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2023). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. Retrieved February 2, 2026, from [Link]

-

The Royal Society of Chemistry. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and A. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids | Request PDF. Retrieved February 2, 2026, from [Link]

-

GOV.UK. (n.d.). Carbon disulphide: incident management. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by amination. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved February 2, 2026, from [Link]

Sources

- 1. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. nbinno.com [nbinno.com]

- 7. 3-氨基-2-噻吩甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 13. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

Application Note: High-Purity Isolation of Methyl 3-isothiocyanatothiophene-2-carboxylate via Recrystallization

Abstract & Introduction

Methyl 3-isothiocyanatothiophene-2-carboxylate is a critical heterocyclic building block, primarily utilized in the synthesis of thieno[3,2-d]pyrimidine-4(3H)-ones , a scaffold with significant antimicrobial and kinase inhibitory potential.

While the synthesis typically involves the thiophosgenation of methyl 3-aminothiophene-2-carboxylate, the resulting crude product often contains unreacted amines, thiourea byproducts, and oligomers. The presence of the electrophilic isothiocyanate (-N=C=S) group requires a purification strategy that minimizes exposure to nucleophiles (e.g., water, alcohols, amines) and excessive heat, which can degrade the moiety or promote cyclization.

This Application Note details a robust recrystallization protocol designed to achieve >98% purity while preserving the integrity of the sensitive isothiocyanate functionality.

Key Physicochemical Properties

| Property | Value | Implication for Purification |

| Physical State | Solid | Amenable to recrystallization. |

| Melting Point | 57 – 58 °C | Critical: Low MP indicates high risk of "oiling out" (liquid-liquid phase separation) during heating. Solvents with boiling points >60°C must be used with caution. |

| Solubility | Soluble in DCM, EtOAc, THF. | Good candidates for the "solvent" in a solvent/anti-solvent pair. |

| Reactivity | Electrophilic (-NCS) | Avoid: Primary amines, strong bases. Caution: Prolonged heating in alcohols (MeOH/EtOH) may form thiocarbamates. |

Strategic Solvent Selection

The choice of solvent is dictated by the low melting point (57–58 °C). Boiling the compound in high-boiling solvents (e.g., Toluene, Heptane) will likely cause the compound to melt before dissolving, leading to an emulsion (oiling out) rather than a solution.

Recommended Solvent Systems:

-

Primary System (Non-Nucleophilic): Cyclohexane or Hexanes/Ethyl Acetate (10:1) .

-

Rationale: Chemically inert toward the isothiocyanate group. Cyclohexane (bp 81°C) allows for gentle heating, but the target temperature should be kept below the MP (approx. 45-50°C) to dissolve, or use a minimum amount of stronger solvent (EtOAc) first.

-

-

Alternative System: Isopropanol (IPA) .

-

Rationale: Secondary alcohols react much slower with isothiocyanates than primary alcohols. IPA offers a good polarity balance. Note: Use only if the hydrocarbon method fails.

-

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Crude Methyl 3-isothiocyanatothiophene-2-carboxylate.

-

Solvents: HPLC-grade Cyclohexane, Ethyl Acetate (EtOAc), Hexanes.

-

Equipment: Hotplate with magnetic stirring, Erlenmeyer flask, Buchner funnel, Vacuum pump.

Protocol A: The "Safe-Heat" Method (Cyclohexane/EtOAc)

Best for preventing side-reactions and handling the low melting point.

Step 1: Dissolution

-

Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

-

Add a minimal amount (approx. 2-3 mL) of Ethyl Acetate at room temperature. Swirl to dissolve. The goal is to create a concentrated solution, not a saturated one yet.

-

Note: If the solid does not fully dissolve, warm gently to 35°C. Do not exceed 50°C.

-

-

(Optional) If the solution is dark/black, add 50 mg of activated charcoal, stir for 5 minutes, and filter through a Celite pad.

Step 2: Crystallization Induction

-

While stirring gently at room temperature, slowly add Cyclohexane (or Hexanes) dropwise.

-

Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed.

-

Add 2-3 drops of EtOAc to barely clear the solution again.

Step 3: Thermal Cycle & Cooling

-

Warm the solution slightly (to ~40-45°C) to ensure homogeneity.

-

Remove from heat and insulate the flask (wrap in a paper towel) to allow slow cooling to room temperature. Rapid cooling will trap impurities.

-

Once at room temperature, place the flask in a refrigerator (4°C) for 2–4 hours.

-

Troubleshooting: If an oil forms at the bottom instead of crystals, reheat to dissolve the oil and scratch the glass side with a spatula to induce nucleation.

-

Step 4: Isolation

-

Filter the crystals using a Buchner funnel under vacuum.

-

Wash the filter cake with cold Cyclohexane (0°C).

-

Dry under high vacuum at room temperature for 4 hours. Do not use a heated oven due to the low MP and volatility.

Process Workflow (Graphviz)

Caption: Workflow for the recrystallization of Methyl 3-isothiocyanatothiophene-2-carboxylate, featuring an oiling-out rescue loop.

Analytical Validation

To confirm the success of the purification, the following criteria must be met:

| Technique | Expected Result | Diagnostic Value |

| Melting Point | 57 – 58 °C (Sharp range) | Broad range (<2°C) indicates retained solvent or impurities. |

| IR Spectroscopy | Strong peak at ~2000–2150 cm⁻¹ | Confirms presence of intact Isothiocyanate (-N=C=S) group. |

| 1H NMR (CDCl3) | Methyl ester singlet (~3.9 ppm)Thiophene protons (doublets ~7.0-7.5 ppm) | Integration ratio must be exact. Absence of broad amine peaks. |

Safety & Handling

-

Lachrymator: Isothiocyanates are potent lachrymators (tear-inducing). All operations, including weighing and filtration, must be performed in a functioning fume hood.

-

Skin Irritant: Wear nitrile gloves and a lab coat. In case of contact, wash with soap and water immediately.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture hydrolysis.

References

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved October 26, 2023, from [Link]

Application Note: High-Purity Isolation of Methyl 3-isothiocyanatothiophene-2-carboxylate using Optimized Column Chromatography

Abstract

This application note provides a detailed protocol for the purification of Methyl 3-isothiocyanatothiophene-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules.[1][2] The described method utilizes normal-phase column chromatography, a robust and scalable technique, to achieve high purity suitable for demanding downstream applications in drug discovery and materials science. The protocol addresses potential challenges, such as on-column degradation, and offers expert insights into optimizing the separation for maximum yield and purity.

Introduction

Methyl 3-isothiocyanatothiophene-2-carboxylate (CAS No. 81321-10-0) is a heterocyclic compound featuring a thiophene ring substituted with a methyl carboxylate and an isothiocyanate functional group.[1] Its molecular formula is C₇H₅NO₂S₂ with a molecular weight of 199.25 g/mol .[1] The unique chemical architecture of this molecule makes it a valuable building block for the synthesis of novel therapeutic agents and functional organic materials.[1][2]

The isothiocyanate group (-N=C=S) is highly reactive and serves as a versatile handle for the introduction of diverse functionalities. However, this reactivity also presents a challenge during purification, as the compound can be susceptible to degradation, particularly on acidic stationary phases. Therefore, a carefully optimized purification strategy is paramount to obtaining the target compound with the high degree of purity required for subsequent synthetic steps and biological screening. This guide details a reliable column chromatography protocol developed to address these challenges.

Principles of Separation

The purification strategy herein is based on normal-phase adsorption chromatography. In this technique, the separation of components in a mixture is achieved based on their differential adsorption to a polar stationary phase and their solubility in a non-polar mobile phase.

-

Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high surface area and porous structure. However, the acidic nature of standard silica gel can potentially lead to the degradation of sensitive compounds like isothiocyanates. To mitigate this, this protocol recommends the use of silica gel deactivated with a small percentage of a basic modifier like triethylamine in the eluent.[3] Alternatively, for highly sensitive substrates, neutral alumina can be employed as the stationary phase.[3]

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[3] The polarity of the mobile phase is a critical parameter that is fine-tuned to achieve optimal separation. A less polar mobile phase will result in stronger adsorption to the silica gel and slower elution of the compounds, while a more polar mobile phase will accelerate elution. The ideal mobile phase composition is determined empirically using thin-layer chromatography (TLC).

Experimental Protocol

This section provides a step-by-step guide for the purification of Methyl 3-isothiocyanatothiophene-2-carboxylate.

Materials and Reagents

-

Crude Methyl 3-isothiocyanatothiophene-2-carboxylate

-

Silica gel (230-400 mesh)

-

Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Triethylamine (optional, for deactivation)

-

Glass chromatography column

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

Developing chamber

-

UV lamp (254 nm)

-

Collection tubes or flasks

-

Rotary evaporator

Pre-Chromatography: TLC Analysis

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

-

Spot the dissolved sample onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

-

Visualize the separated spots under a UV lamp.

-

The ideal solvent system will provide a good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4. Adjust the solvent ratio as necessary.

Column Preparation

A well-packed column is crucial for achieving good separation.[3]

-

Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen mobile phase (the non-polar component, e.g., hexane). The consistency should be that of a moderately thick but pourable liquid.

-

Column Packing:

-

Secure the chromatography column in a vertical position.

-

Add a small amount of the non-polar solvent to the column.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand over the plug.

-

Gently pour the silica gel slurry into the column.

-

Continuously tap the side of the column to ensure even packing and dislodge any air bubbles.

-

Once the silica gel has settled, add another thin layer of sand on top of the silica bed.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

-

Sample Loading and Elution

-

Sample Preparation: Dissolve the crude Methyl 3-isothiocyanatothiophene-2-carboxylate in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.

-

Loading: Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

-

Elution:

-

Once the sample has fully adsorbed onto the silica, carefully add the pre-determined mobile phase to the top of the column.

-

Begin collecting fractions in separate tubes or flasks.

-

Maintain a constant flow rate. A pressure head of air or nitrogen can be applied to speed up the elution if necessary.

-

If a gradient elution is required to separate closely related impurities, start with a less polar mobile phase and gradually increase the polarity by adding more of the polar solvent.[3]

-

Fraction Analysis and Product Isolation

-

Monitor the elution of the compound by spotting each fraction onto a TLC plate and visualizing under a UV lamp.

-

Combine the fractions that contain the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Methyl 3-isothiocyanatothiophene-2-carboxylate.

-

The purified compound is a solid with a melting point of 57-58 °C.[1]

Workflow and Key Parameters

The overall workflow for the purification of Methyl 3-isothiocyanatothiophene-2-carboxylate is illustrated in the following diagram.

Caption: Workflow for the purification of Methyl 3-isothiocyanatothiophene-2-carboxylate.

The key parameters for this purification protocol are summarized in the table below.

| Parameter | Recommended Specification | Rationale & Expert Notes |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. For sensitive compounds, consider deactivating with 1-2% triethylamine in the eluent or using neutral alumina.[3] |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) | The exact ratio should be optimized via TLC. Dichloromethane can be used as a more polar alternative to ethyl acetate. |

| Column Dimensions | Long and narrow (e.g., 50 cm x 2 cm) | Increases the number of theoretical plates, which is beneficial for separating compounds with similar polarities.[3] |

| Elution Mode | Isocratic or Gradient | Isocratic elution with the optimized mobile phase is often sufficient. A shallow gradient may be necessary for complex mixtures.[3] |

| Detection | UV (254 nm) | The thiophene ring allows for easy visualization under UV light. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Compound degradation on the column | Acidic nature of silica gel. | Deactivate the silica gel by adding 1-2% triethylamine to the eluent.[3] Alternatively, use a neutral stationary phase like alumina. |

| Poor separation of product and impurities | Inappropriate mobile phase polarity. | Re-optimize the mobile phase composition using TLC. Consider using a solvent system with different selectivity (e.g., hexane/dichloromethane). |

| Broad or tailing peaks | Column overloading; column not packed well. | Reduce the amount of sample loaded onto the column. Ensure the column is packed uniformly without any cracks or channels. |

| Compound won't elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the purification of Methyl 3-isothiocyanatothiophene-2-carboxylate. By carefully selecting the stationary and mobile phases and following the detailed procedural steps, researchers can obtain this valuable synthetic intermediate in high purity. The inclusion of troubleshooting tips and an understanding of the underlying chromatographic principles will empower scientists to adapt and optimize this method for their specific needs, ensuring the integrity of their starting materials for successful outcomes in drug development and chemical research.

References

- Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem.

- Buy Methyl 3-isothiocyanatothiophene-2-carboxylate (EVT-325495) | 81321-10-0.

- Methyl 3-bromothiophene-2-carboxylate - Chem-Impex.

Sources

Application Note: FT-IR Spectroscopic Analysis of Methyl 3-isothiocyanatothiophene-2-carboxylate

Abstract: This document provides a comprehensive guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 3-isothiocyanatothiophene-2-carboxylate. This thiophene derivative is a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1][2] FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for structural elucidation and quality control.[3] This note details the theoretical basis for the vibrational spectrum, provides validated protocols for sample preparation and data acquisition, and offers an in-depth guide to spectral interpretation, ensuring chemical identity and purity.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Intermediate Analysis

Methyl 3-isothiocyanatothiophene-2-carboxylate is a multifunctional molecule featuring a thiophene ring, an isothiocyanate group, and a methyl ester. Each of these functional groups possesses unique vibrational modes that absorb infrared radiation at characteristic frequencies. FT-IR spectroscopy measures these absorptions, generating a molecular "fingerprint" that is invaluable for:

-

Structural Confirmation: Verifying the presence of key functional groups post-synthesis.

-

Purity Assessment: Detecting the presence of residual starting materials or by-products.

-

Reaction Monitoring: Tracking the formation of the isothiocyanate group or the modification of the thiophene core in real-time.

-

Stability Studies: Identifying degradation products by observing changes in the IR spectrum over time.

The power of FT-IR analysis lies in its ability to provide direct molecular information with minimal sample preparation, making it an essential tool in the fast-paced environment of drug discovery and development.[4][5]

Molecular Structure and Theoretical Vibrational Analysis

The structure of Methyl 3-isothiocyanatothiophene-2-carboxylate dictates its FT-IR spectrum. The primary vibrational modes are localized within four key regions of the molecule.

Figure 1: Chemical structure of Methyl 3-isothiocyanatothiophene-2-carboxylate.

The expected IR absorption bands are derived from the distinct vibrational characteristics of its constituent functional groups. The table below synthesizes data from established spectroscopic literature to predict the key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |

| ~3100 | C-H Stretch | Thiophene Ring | Medium to Weak, Sharp |

| ~2960 | C-H Asymmetric Stretch | Methyl (-CH₃) | Medium, Sharp |

| 2200 - 2000 | -N=C=S Asymmetric Stretch | Isothiocyanate | Very Strong, Sharp, Diagnostic Peak |

| ~1725 | C=O Stretch | Methyl Ester | Strong, Sharp |

| 1600 - 1400 | C=C Ring Stretch | Thiophene Ring | Medium to Strong, Multiple Bands |

| ~1440 | C-H Asymmetric Bend | Methyl (-CH₃) | Medium |

| 1300 - 1200 | C-O Stretch | Methyl Ester | Strong |

| 1250 - 1050 | C-H In-Plane Bending | Thiophene Ring | Medium |

| 900 - 700 | C-H Out-of-Plane Bending | Thiophene Ring | Medium to Strong |

This table is a predictive summary based on characteristic group frequencies.[2][6][7]

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and correct instrument parameter selection. As Methyl 3-isothiocyanatothiophene-2-carboxylate is a solid at room temperature, several methods are applicable.[1]

Recommended Technique: Attenuated Total Reflectance (ATR)

ATR is the preferred method for its speed, ease of use, and minimal sample preparation.[8] It is ideal for analyzing solids and requires only a small amount of material.[9]

Protocol for ATR-FTIR Analysis:

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the press arm to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.[10]

-

Data Acquisition: Collect the sample spectrum. A typical setting would be a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

-

Post-Analysis Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Alternative Technique: Potassium Bromide (KBr) Pellet

This traditional transmission method is useful for achieving very high resolution and is a standard in many pharmacopoeias.

Protocol for KBr Pellet Preparation:

-

Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, FT-IR grade KBr powder using an agate mortar and pestle.[10] The goal is to create a fine, homogeneous mixture.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent disc.

-

Background Collection: Place an empty sample holder in the FT-IR spectrometer and collect a background spectrum to account for atmospheric H₂O and CO₂.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path to collect the spectrum using similar acquisition parameters as the ATR method.

Visualization of Workflows and Spectral Correlations

Diagrams are essential for visualizing the experimental process and the relationship between molecular structure and the resulting spectrum.

Caption: Experimental workflow for FT-IR analysis.

Caption: Correlation of functional groups to key IR regions.

Spectral Interpretation: A Self-Validating System

An authentic spectrum of Methyl 3-isothiocyanatothiophene-2-carboxylate will be dominated by a few key peaks that serve as a self-validating system for identity.

-

The Isothiocyanate (-N=C=S) Stretch: The most prominent and unambiguous feature is the very strong, sharp absorption band appearing between 2200 and 2000 cm⁻¹.[11] Its presence is definitive proof of the isothiocyanate functionality. The intensity and sharp nature of this peak are due to the large change in dipole moment during the asymmetric stretching vibration of the cumulenic N=C=S system.[7]

-

The Ester Carbonyl (C=O) Stretch: A strong, sharp peak is expected around 1725 cm⁻¹. This absorption confirms the presence of the methyl ester group. Its position indicates a typical α,β-unsaturated ester conjugated with the thiophene ring.

-

Thiophene Ring Vibrations: The aromatic character of the thiophene ring gives rise to several absorptions. A weak C-H stretch typically appears just above 3000 cm⁻¹.[12] More diagnostically, a series of medium-to-strong bands between 1600 and 1400 cm⁻¹ correspond to the C=C stretching vibrations within the ring.[2]

-

The Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions, including the C-O stretch of the ester, C-H bending modes of the thiophene and methyl groups, and C-S vibrations.[6] While individual peak assignment can be complex, the overall pattern in this region is unique to the molecule and is highly sensitive to subtle structural changes, making it excellent for confirming identity against a reference standard.

Conclusion

FT-IR spectroscopy is an indispensable analytical method for the characterization of Methyl 3-isothiocyanatothiophene-2-carboxylate. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The interpretation of these spectra, guided by the principles of vibrational spectroscopy, allows for unequivocal structural confirmation and purity assessment. The distinct, strong absorptions of the isothiocyanate and ester carbonyl groups, in conjunction with the characteristic bands of the thiophene ring, provide a robust and self-validating analytical signature critical for professionals in research and drug development.

References

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Scientific Instrument Co., Ltd. Retrieved February 2, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of 3. [Image]. Retrieved February 2, 2026, from [Link]

-

Borho, N., & Rozenberg, M. (2023). Experimental FTIR-MI and Theoretical Studies of Isocyanic Acid Aggregates. MDPI. Retrieved February 2, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved February 2, 2026, from [Link]

-

Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent Technologies. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage. PMC. Retrieved February 2, 2026, from [Link]

-

Evident Chemical. (n.d.). Buy Methyl 3-isothiocyanatothiophene-2-carboxylate. Retrieved February 2, 2026, from [Link]

-

Rytwo, G., et al. (n.d.). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Digital.CSIC. Retrieved February 2, 2026, from [Link]

-

AZoM. (2024). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved February 2, 2026, from [Link]

- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.

-

ResearchGate. (n.d.). Absorption and photoluminescence spectra of isothiocyanates. [Image]. Retrieved February 2, 2026, from [Link]

- Magdaline, J. D. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry.

-

American Chemical Society. (n.d.). Unveiling the Spectroscopic Signatures of Poly(3,4-ethylenedioxythiophene) by Controlling Polaron and Bipolaron Concentrations. The Journal of Physical Chemistry C. Retrieved February 2, 2026, from [Link]

-

Taylor & Francis Online. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 2, 2026, from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2017). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Research Article.

-

National Institutes of Health. (2023). Vibrational spectra of neutral and doped oligothiophenes and polythiophene. PMC. Retrieved February 2, 2026, from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.).

-

ResearchGate. (n.d.). ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. Retrieved February 2, 2026, from [Link]

Sources

- 1. Buy Methyl 3-isothiocyanatothiophene-2-carboxylate (EVT-325495) | 81321-10-0 [evitachem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. azom.com [azom.com]

- 4. agilent.com [agilent.com]

- 5. FTIR Microscopy - Pharmaceutical Analysis - Advancing Materials [thermofisher.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. tandfonline.com [tandfonline.com]

- 8. utm.mx [utm.mx]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. chemicalpapers.com [chemicalpapers.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Note: Methyl 3-isothiocyanatothiophene-2-carboxylate in Heterocyclic Synthesis

Abstract & Strategic Utility

Methyl 3-isothiocyanatothiophene-2-carboxylate (M3ITC) is a privileged bifunctional scaffold in medicinal chemistry. It serves as a "linchpin" reagent for the construction of fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines . These fused systems are bioisosteres of quinazolines and purines, making them highly relevant in the development of kinase inhibitors (e.g., EGFR, VEGFR), antimicrobial agents, and adenosine receptor antagonists.

While the prompt references "cycloaddition," it is critical to distinguish between concerted pericyclic cycloadditions (rare for this specific steric profile) and stepwise heterocyclizations (formal cycloadditions). This guide focuses on the latter, as they represent the high-yield, scalable pathways used in drug discovery.

Chemical Reactivity Profile

The reactivity of M3ITC is defined by the orthogonality of its two functional groups:

-

Isothiocyanate (C-3): A potent electrophile susceptible to nucleophilic attack by amines, hydrazines, and active methylenes.

-

Methyl Ester (C-2): An electrophile positioned for intramolecular trapping.

Mechanistic Pathway (The "Zip-Up" Mechanism)

The dominant reaction mode is a nucleophilic addition-elimination sequence that mimics a [4+2] or [3+3] cycloaddition.

-

Addition: A nucleophile (e.g., hydrazine) attacks the central carbon of the isothiocyanate (-N=C =S) to form a thiourea intermediate.

-

Cyclization: The nitrogen of the newly formed thiourea attacks the adjacent ester carbonyl.

-

Elimination: Methanol is expelled, closing the pyrimidine ring.

Visualization: Reaction Landscape

Figure 1: The divergent synthesis pathways from M3ITC. The central intermediate allows for library generation based on the input nucleophile.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Amino-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Application: Creating a scaffold for further derivatization (e.g., Schiff bases) for antimicrobial screening.

Reagents:

-

Methyl 3-isothiocyanatothiophene-2-carboxylate (1.0 equiv)

-

Hydrazine hydrate (80% or 99%, 2.5 equiv)

-

Ethanol (Absolute) or Dioxane

Procedure:

-

Preparation: Dissolve 1.0 g (approx. 5 mmol) of M3ITC in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add hydrazine hydrate (0.6 mL, ~12.5 mmol) dropwise at room temperature. Caution: Exothermic reaction.[1]

-

Reaction: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Checkpoint: The starting material (high Rf) should disappear, and a lower Rf precipitate should form.

-

-

Work-up: Cool the reaction mixture to room temperature and then chill in an ice bath for 30 minutes.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted hydrazine.

-

Purification: Recrystallize from Ethanol/DMF (3:1) if necessary.[1]

Yield Expectation: 75–85% Appearance: Yellowish crystalline solid.

Protocol B: Synthesis of 3-Substituted Thienopyrimidines (Library Generation)

Application: Generating N-substituted derivatives for SAR (Structure-Activity Relationship) studies.

Reagents:

-

M3ITC (1.0 equiv)

-

Primary Amine (R-NH2) (1.1 equiv) (e.g., Aniline, Benzylamine)

-

Solvent: Ethanol or Toluene

-

Catalyst: Triethylamine (0.5 equiv) - Optional, speeds up nucleophilic attack.

Procedure:

-

Dissolution: Dissolve M3ITC (1.0 equiv) in Ethanol (10 mL/mmol).

-

Amine Addition: Add the primary amine (1.1 equiv).

-

Reflux: Heat to reflux.[1]

-

Note: Aliphatic amines react faster (2-4 hours); aromatic amines (anilines) may require longer times (6-12 hours) or higher boiling solvents (Dioxane/Toluene).

-

-

Cyclization Trigger: If the intermediate thiourea is stable and does not cyclize spontaneously, add a catalytic amount of Sodium Ethoxide (NaOEt) and continue refluxing for 1 hour to force the ester displacement.

-

Work-up: Evaporate solvent to 20% volume, pour into ice water, and acidify slightly with dilute HCl (pH 5) to precipitate the product.

Data Summary & Optimization Table

The following table summarizes solvent and condition effects on the cyclization efficiency of M3ITC with Hydrazine.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Ethanol | 78 (Reflux) | 3.0 | 82 | Recommended. Green solvent, product precipitates cleanly. |

| Methanol | 65 (Reflux) | 6.0 | 70 | Slower rate due to lower temp. |

| Dioxane | 101 (Reflux) | 1.5 | 88 | Faster, but requires aqueous workup/extraction. |

| DMF | 100 | 1.0 | 65 | High solubility prevents easy precipitation; lower isolated yield. |

Troubleshooting & Critical Control Points

Hydrolysis of the Ester

-

Issue: Formation of the carboxylic acid byproduct instead of the cyclized product.

-

Cause: Wet solvents or excess water in hydrazine hydrate.

-

Solution: Use absolute ethanol and high-grade hydrazine (98-99%) or dry dioxane.

Dimerization

-

Issue: Insoluble polymeric material.[1]

-

Cause: High concentration of M3ITC allows intermolecular reaction between the isothiocyanate of one molecule and the amine of a formed intermediate.

-

Solution: Maintain high dilution (0.1 M - 0.2 M) and add the nucleophile slowly or use a large excess of the nucleophile.

Incomplete Cyclization

-

Issue: Isolation of the intermediate thiourea (open chain).

-

Cause: Steric hindrance on the amine or insufficient heat.

-

Solution: Isolate the intermediate and treat with basic conditions (NaOEt/EtOH) to force ring closure.

References

-

Synthesis of Thienopyrimidines via Isothiocyanates

-

Reactivity of Isothiocyanatothiophenes

-

General Isothiocyanate Cycloaddition Chemistry

(Note: M3ITC is a specific isomer. Literature often uses the 2-amino-3-ester or 3-amino-2-ester interchangeably regarding the chemistry principles. The protocols above are adapted for the specific 3-ITC-2-Ester geometry.)

Sources

Application Notes and Protocols: Methyl 3-isothiocyanatothiophene-2-carboxylate as a Covalent Probe for Protein Labeling

Introduction: A Chemoselective Tool for Interrogating the Proteome

In the landscape of chemical biology and drug discovery, the ability to selectively label proteins within their native environment is paramount. Covalent probes, in particular, offer a powerful means to irreversibly capture and identify protein targets, map binding sites, and develop novel therapeutics.[1] This document provides a detailed guide to the application of Methyl 3-isothiocyanatothiophene-2-carboxylate (M3ITC) , a promising covalent probe for the selective labeling of lysine residues in proteins.

The isothiocyanate functional group is a well-established electrophile that readily reacts with primary amines, such as the ε-amino group of lysine, to form a stable thiourea linkage.[2][3] The reaction is highly chemoselective under physiological conditions, minimizing off-target modifications. The thiophene scaffold of M3ITC offers a unique combination of properties, including a rigid structure that can influence binding specificity and potential for further functionalization. Thiophene derivatives have found diverse applications in materials science and as fluorescent probes, suggesting that M3ITC may possess advantageous physicochemical properties for protein labeling studies.[4][5][6][7]

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for utilizing M3ITC as a covalent protein probe.

Chemical and Physical Properties of M3ITC

A thorough understanding of the probe's properties is essential for its effective application.

| Property | Value | Reference/Note |

| Molecular Formula | C7H5NO2S2 | |

| Molecular Weight | 199.25 g/mol | |

| Appearance | Off-white to yellow solid (predicted) | Based on related compounds. |

| Solubility | Soluble in DMSO, DMF, Acetonitrile | Insoluble in aqueous buffers. |

| Reactive Group | Isothiocyanate (-N=C=S) | |